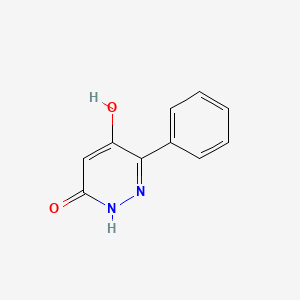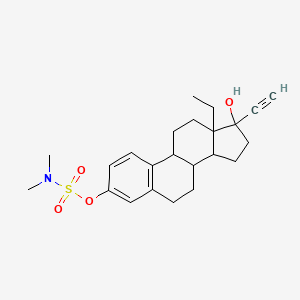
N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methoxy group at the 5-position of the phenyl ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the assembly of peptide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2-fluoro-5-methoxy-L-phenylalanine is protected using the Fmoc group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom in N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine can undergo nucleophilic substitution reactions, where the fluorine is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Products: Hydroxyl derivatives of the original compound.
Scientific Research Applications
Chemistry: N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins . The Fmoc group provides a temporary protection for the amino group, allowing for sequential addition of amino acids .
Biology and Medicine: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides to investigate the effects of fluorine and methoxy substitutions on peptide stability and activity . In medicine, it is explored for its potential in developing peptide-based therapeutics .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and as a precursor for the development of novel therapeutic agents .
Mechanism of Action
The mechanism of action of N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide assembly . The fluorine and methoxy substitutions can influence the physicochemical properties of the resulting peptides, such as their stability, solubility, and biological activity .
Comparison with Similar Compounds
N-Fmoc-2-fluoro-L-phenylalanine: Similar structure but lacks the methoxy group.
N-Fmoc-2,5-difluoro-L-phenylalanine: Contains an additional fluorine atom at the 5-position.
Fmoc-pentafluoro-L-phenylalanine: Contains multiple fluorine atoms on the phenyl ring.
Uniqueness: N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine is unique due to the presence of both fluorine and methoxy groups, which can impart distinct properties to the peptides synthesized using this compound. The methoxy group can enhance the solubility and stability of peptides, while the fluorine atom can influence the binding affinity and specificity of peptides to their biological targets .
Properties
Molecular Formula |
C25H22FNO5 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO5/c1-31-16-10-11-22(26)15(12-16)13-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
MWIIIMQSHCZSLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)




